Sulfuric acid--N,N-dimethylacetamide (1/1)
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Overview
Description
Sulfuric acid–N,N-dimethylacetamide (1/1) is a compound formed by the combination of sulfuric acid and N,N-dimethylacetamide in a 1:1 molar ratio Sulfuric acid is a highly corrosive and strong mineral acid, while N,N-dimethylacetamide is a polar aprotic solvent known for its high thermal stability and miscibility with water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–N,N-dimethylacetamide (1/1) involves the careful mixing of equimolar amounts of sulfuric acid and N,N-dimethylacetamide. The reaction is typically carried out under controlled conditions to prevent excessive heat generation and ensure complete mixing. The reaction can be represented as follows:
H2SO4+C4H9NO→H2SO4⋅C4H9NO
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N,N-dimethylacetamide (1/1) may involve the use of specialized equipment to handle the corrosive nature of sulfuric acid and ensure the safety of the process. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–N,N-dimethylacetamide (1/1) can undergo various types of chemical reactions, including:
Oxidation: Sulfuric acid can act as an oxidizing agent, leading to the oxidation of organic compounds.
Reduction: Although less common, sulfuric acid can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where the N,N-dimethylacetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfuric acid–N,N-dimethylacetamide (1/1) has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for certain biochemical reactions.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of coatings, fibers, and films due to its solvent properties.
Mechanism of Action
The mechanism by which sulfuric acid–N,N-dimethylacetamide (1/1) exerts its effects involves the interaction of sulfuric acid with various substrates, leading to protonation, oxidation, or substitution reactions. The N,N-dimethylacetamide component acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Sulfuric acid–N,N-dimethylformamide (1/1): Similar in structure but with N,N-dimethylformamide instead of N,N-dimethylacetamide.
Sulfuric acid–N-methyl-2-pyrrolidone (1/1): Contains N-methyl-2-pyrrolidone as the solvent component.
Sulfuric acid–dimethyl sulfoxide (1/1): Uses dimethyl sulfoxide as the solvent.
Uniqueness
Sulfuric acid–N,N-dimethylacetamide (1/1) is unique due to the specific properties of N,N-dimethylacetamide, such as its high thermal stability and miscibility with a wide range of solvents. This makes it particularly useful in applications requiring high-temperature stability and solvent versatility.
Properties
CAS No. |
189764-45-2 |
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Molecular Formula |
C4H11NO5S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
N,N-dimethylacetamide;sulfuric acid |
InChI |
InChI=1S/C4H9NO.H2O4S/c1-4(6)5(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
InChI Key |
XBPDIWLEQPTEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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